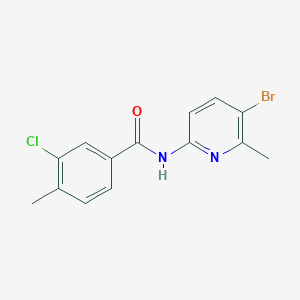
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide, also known as BRD-7880, is a small molecule inhibitor that has been used in scientific research to study various physiological and biochemical processes. This compound has shown potential as a therapeutic agent for the treatment of several diseases, including cancer and autoimmune disorders.
Mécanisme D'action
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide acts as a competitive inhibitor of BRD4, binding to the bromodomain of the protein and preventing it from interacting with acetylated histones. This inhibition leads to a decrease in chromatin remodeling and gene transcription, ultimately leading to cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of several other proteins and enzymes, including HDACs and kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, potentially making it useful in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide is its specificity for BRD4, which allows for more targeted inhibition of gene transcription. However, one limitation of this compound is its relatively low yield in synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide. One potential area of study is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound, as well as its potential therapeutic effects in the treatment of various diseases. Finally, the development of more specific and potent inhibitors of BRD4 may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-6-methyl-2-pyridineyl chloride. This intermediate is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form this compound. The overall yield of this synthesis method is approximately 25%.
Applications De Recherche Scientifique
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been used in scientific research to study the role of several proteins and enzymes in various physiological and biochemical processes. For example, this compound has been shown to inhibit the activity of the protein BRD4, which is involved in chromatin remodeling and gene transcription. This inhibition has been found to have therapeutic potential in the treatment of cancer, as BRD4 is often overexpressed in cancer cells.
Propriétés
Formule moléculaire |
C14H12BrClN2O |
|---|---|
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-8-3-4-10(7-12(8)16)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19) |
Clé InChI |
QLESZPQFMVNLSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)
![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
